LogP Comparison: N1-Methyl Substitution Reduces Lipophilicity Relative to N1-Benzyl and N1-Butyl Analogs
The target compound exhibits a computed XLogP3 of 1.9, which is markedly lower than that of its N1-benzyl analog (1-Benzyl-5-bromo-6-fluorobenzotriazole, XLogP3 = 3.5) and its N1-butyl analog (5-Bromo-1-butyl-6-fluorobenzotriazole, for which vendor documentation notes increased logP relative to methyl-substituted analogs) [1]. The experimentally reported LogP from Chemsrc is 1.87 . This LogP difference of approximately 1.6 log units versus the benzyl analog translates to a roughly 40-fold difference in octanol-water partition coefficient, a parameter directly relevant to membrane permeability, solubility, and nonspecific protein binding [1]. For researchers selecting a benzotriazole building block for medicinal chemistry programs, the lower lipophilicity of the N1-methyl analog may confer advantages in achieving favorable ligand efficiency metrics (LipE/LLE) compared to more hydrophobic N1-substituted congeners [1].
| Evidence Dimension | Lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 1.9 (PubChem computed); LogP = 1.87 (Chemsrc experimental) |
| Comparator Or Baseline | 1-Benzyl-5-bromo-6-fluorobenzotriazole: XLogP3 = 3.5; 5-Bromo-1-butyl-6-fluorobenzotriazole: logP higher than methyl analog (qualitative vendor statement) |
| Quantified Difference | ΔXLogP3 ≈ +1.6 log units for benzyl analog vs. target; ~40-fold higher octanol-water partitioning for benzyl analog |
| Conditions | Computed XLogP3 using XLogP3 3.0 algorithm (PubChem); experimental LogP via HPLC retention time correlation (Chemsrc) |
Why This Matters
A 1.6 log unit lower lipophilicity directly impacts lead optimization campaigns by offering improved aqueous solubility and lower nonspecific binding potential, which procurement teams should weigh when selecting among benzotriazole building blocks for fragment-based or HTS follow-up programs.
- [1] PubChem. 5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole (CID 56776738). XLogP3 = 1.9. https://pubchem.ncbi.nlm.nih.gov/compound/1330750-48-5 View Source
